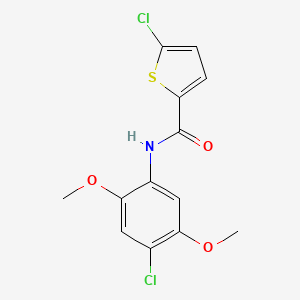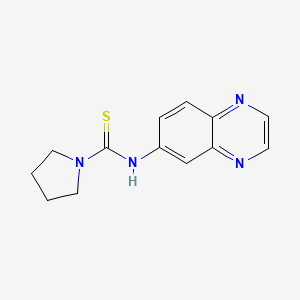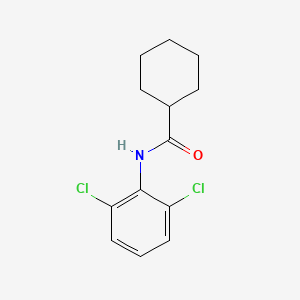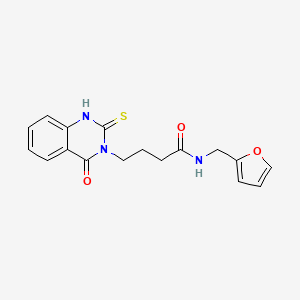
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide, also known as CMT-3, is a synthetic compound derived from a class of molecules called thiophenes. CMT-3 has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for cell migration and tissue remodeling. Inhibition of MMPs by this compound may lead to the inhibition of tumor growth and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the production of prostaglandin E2 (PGE2), a molecule that is involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide in lab experiments is its specificity for MMPs. This compound has been shown to selectively inhibit the activity of MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical applications.
Future Directions
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide. One area of focus is the development of more potent and selective MMP inhibitors. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in treating other diseases, such as osteoarthritis and periodontitis. Finally, more studies are needed to assess the toxicity of this compound and its potential for clinical applications.
Synthesis Methods
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that begins with the preparation of 2,5-dimethoxyphenylacetic acid. This acid is then converted to 2,5-dimethoxyphenylacetyl chloride, which is reacted with 5-chlorothiophene-2-carboxamide to form this compound. The final product is purified using column chromatography to obtain a pure form of this compound.
Scientific Research Applications
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer research. Several studies have shown that this compound has anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential applications in treating osteoarthritis and periodontitis.
properties
IUPAC Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-18-9-6-8(10(19-2)5-7(9)14)16-13(17)11-3-4-12(15)20-11/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUJCMYFAZRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)


![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)



![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)

